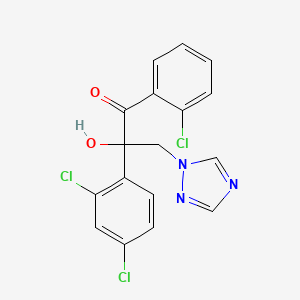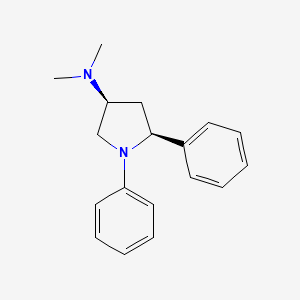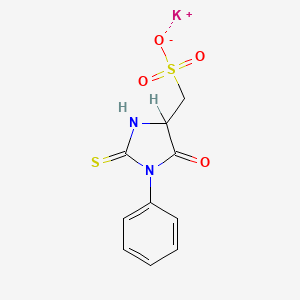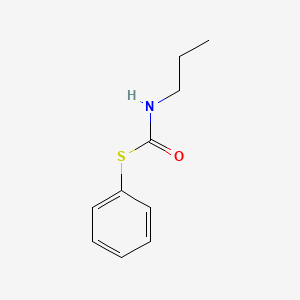
S-Phenyl propylthiocarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Phenyl propylthiocarbamate is an organosulfur compound belonging to the thiocarbamate family. Thiocarbamates are sulfur analogues of carbamates and are known for their diverse applications in various fields, including agriculture, medicine, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
S-Phenyl propylthiocarbamate can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene and a thiol or with carbonyl sulfide followed by alkylation with an alkyl halide . Another method is the Newman-Kwart rearrangement, which involves the thermal migration of O-aryl to S-aryl in arylthiocarbamates .
Industrial Production Methods
Industrial production of this compound often relies on the reaction of primary amines with phosgene, followed by the addition of a thiol. This method, while effective, involves the use of hazardous materials and requires careful handling and safety measures .
Chemical Reactions Analysis
Types of Reactions
S-Phenyl propylthiocarbamate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it back to the corresponding thiol and amine.
Substitution: It can undergo nucleophilic substitution reactions, where the thiocarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines and alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiocarbamates .
Scientific Research Applications
S-Phenyl propylthiocarbamate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of S-Phenyl propylthiocarbamate involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes by forming covalent bonds with their active sites, thereby blocking their activity. This mechanism is particularly relevant in its use as an herbicide, where it inhibits key enzymes involved in plant growth .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-Phenyl propylthiocarbamate include other thiocarbamates such as thiobencarb, orbencarb, and molinate . These compounds share similar structural features and chemical properties.
Uniqueness
What sets this compound apart is its specific molecular structure, which imparts unique reactivity and biological activity. Its ability to form stable covalent bonds with enzyme active sites makes it particularly effective as an inhibitor .
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties and reactivity make it a valuable tool in scientific research and industrial applications.
Properties
CAS No. |
14467-75-5 |
|---|---|
Molecular Formula |
C10H13NOS |
Molecular Weight |
195.28 g/mol |
IUPAC Name |
S-phenyl N-propylcarbamothioate |
InChI |
InChI=1S/C10H13NOS/c1-2-8-11-10(12)13-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12) |
InChI Key |
DYAUOMSHTYZRQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


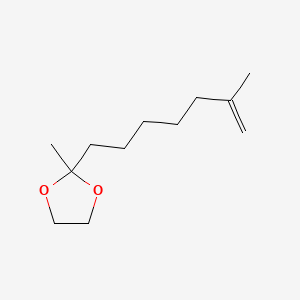


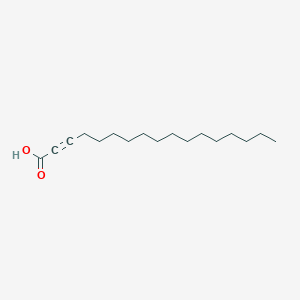

![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
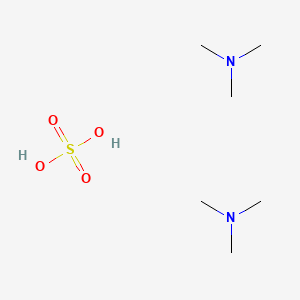
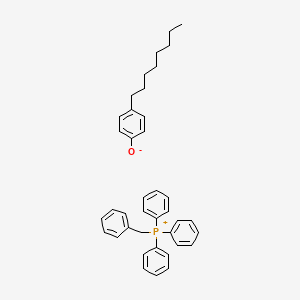
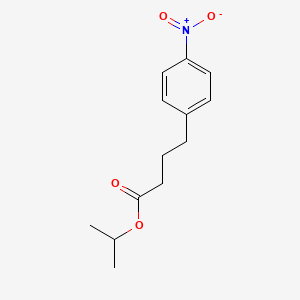

![N-Phenyl-N'-[4-(1,1,3,3-tetramethylbutyl)phenyl]benzene-1,4-diamine](/img/structure/B12679434.png)
